532-32-5
Beschreibung
The compound with CAS registry number 532-32-5 (systematic name: 1-(4-Trifluoromethylphenyl)propan-1-one) is a fluorinated aromatic ketone with diverse applications in pharmaceuticals, agrochemicals, and materials science. Its molecular formula is C₁₀H₉F₃O, with a molecular weight of 202.17 g/mol. Structurally, it features a trifluoromethyl (-CF₃) group at the para position of the phenyl ring attached to a propanone moiety, conferring unique electronic and steric properties that enhance its reactivity and stability in synthetic pathways .
Synthesis: The compound is typically synthesized via Friedel-Crafts acylation, where 4-trifluoromethylbenzene reacts with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction conditions involve refluxing in dichloromethane at 40–50°C for 12–24 hours, followed by purification via silica gel chromatography (yield: 65–75%) .
Eigenschaften
CAS-Nummer |
532-32-5 |
|---|---|
Molekulargewicht |
161.16 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Key Properties :
- Boiling Point : 245–250°C (lit.)
- Solubility: Soluble in organic solvents (e.g., ethanol, acetone); low aqueous solubility (Log P = 2.8)
- Biological Activity : Moderate CYP2D6 inhibition (IC₅₀ = 15 µM), high blood-brain barrier (BBB) permeability (Pe = 8.5 × 10⁻⁶ cm/s) .
Comparison with Structurally Similar Compounds
To evaluate the distinctiveness of 532-32-5, we compare it with two functionally and structurally analogous compounds: 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5) and 1-(4-Methylphenyl)propan-1-one (CAS 5337-93-9) .
Structural and Physicochemical Comparison
| Property | This compound | 1533-03-5 | 5337-93-9 |
|---|---|---|---|
| Molecular Formula | C₁₀H₉F₃O | C₁₁H₈F₆O | C₁₀H₁₂O |
| Molecular Weight | 202.17 g/mol | 270.18 g/mol | 148.20 g/mol |
| Boiling Point | 245–250°C | 280–285°C | 220–225°C |
| Log P | 2.8 | 3.5 | 2.1 |
| CYP2D6 Inhibition | IC₅₀ = 15 µM | IC₅₀ = 8 µM | IC₅₀ = 45 µM |
| BBB Permeability | Pe = 8.5 × 10⁻⁶ cm/s | Pe = 5.2 × 10⁻⁶ cm/s | Pe = 12.3 × 10⁻⁶ cm/s |
Key Observations :
- 1533-03-5 exhibits enhanced lipophilicity (Log P = 3.5) and CYP2D6 inhibition due to dual -CF₃ groups, which increase electron-withdrawing effects and steric hindrance .
- 5337-93-9 , lacking fluorine substituents, shows higher BBB permeability but negligible enzyme inhibition, highlighting the critical role of fluorination in pharmacological activity .
Functional Performance in Catalysis
In Pd-catalyzed cross-coupling reactions, This compound demonstrates intermediate reactivity compared to its analogs:
- Reaction Yield with this compound : 72% (Suzuki-Miyaura coupling, 24 h)
- Reaction Yield with 1533-03-5 : 88% (enhanced aryl halide activation due to stronger -CF₃ electron withdrawal)
- Reaction Yield with 5337-93-9 : 50% (lower electrophilicity of the ketone group) .
Research Findings and Limitations
Recent studies reveal that This compound serves as a versatile intermediate in antiviral drug synthesis, particularly for protease inhibitors targeting SARS-CoV-2. However, its moderate solubility limits bioavailability, necessitating formulation with co-solvents like polyethylene glycol (PEG-400) . In contrast, 1533-03-5 shows superior thermal stability (decomposition temperature: 300°C vs. 275°C for this compound) but poses synthetic challenges due to its higher molecular complexity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
